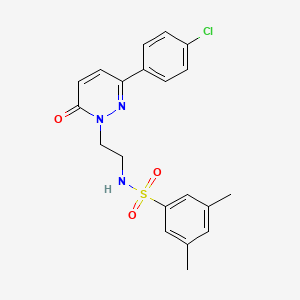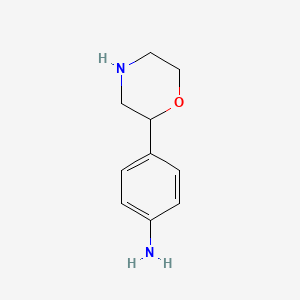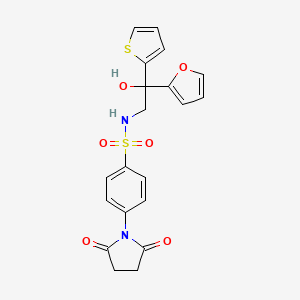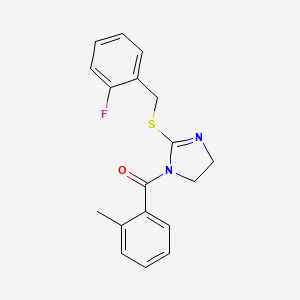![molecular formula C13H14ClN3O B2941379 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine CAS No. 477708-78-4](/img/structure/B2941379.png)
4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine” is a type of pyrazole derivative . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
The synthesis of pyrazole derivatives is a topic of interest in organic chemistry due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . The synthesis involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Molecular Structure Analysis
The molecular structure of “4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine” is based on structures generated from information available in ECHA’s databases . The molecular formula of this compound is C14H16ClN3 .Chemical Reactions Analysis
Pyrazole derivatives, including “4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine”, can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Aplicaciones Científicas De Investigación
Anticonvulsant Activity : A study by Lankau et al. (1999) synthesized new 3-amino- and 5-aminopyrazoles, among which a derivative closely related to the compound demonstrated strong anticonvulsant effects, particularly in blocking sodium channels and in the Maximal Electroshock Seizure (MES) test (Lankau et al., 1999).
Anti-inflammatory Activity : A study by Khalil (2011) involved synthesizing novel pyrazoline derivatives containing 4-morpholinophenyl moiety to investigate their potential anti-inflammatory activities. These compounds showed varying levels of effectiveness when compared with the reference drug indomethacin (Khalil, 2011).
Inhibitor of DNA-dependent Protein Kinase : Bi et al. (2005) developed a synthetic route for highly substituted 2,3-dihydrothiopyran-4-ones, including a compound similar to the query compound, which acted as an inhibitor of DNA-dependent protein kinase (DNA-PK) (Bi et al., 2005).
Antimicrobial Activity : Khumar et al. (2018) synthesized a novel series of pyrazole derivatives and conducted molecular docking studies. These compounds showed significant antimicrobial activity against various bacterial strains (Khumar et al., 2018).
Antiobesity Activity : Srivastava et al. (2007) synthesized analogues of diaryl dihydropyrazole-3-carboxamides, showing significant body weight reduction in vivo due to CB1 antagonistic activity, suggesting potential use in antiobesity treatments (Srivastava et al., 2007).
Antiparasitic Activities : Kuettel et al. (2007) investigated a series of 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives for their antiparasitic activities against Trypanosoma strains, Leishmania donovani, and Plasmodium falciparum, showing moderate to very good activity (Kuettel et al., 2007).
Propiedades
IUPAC Name |
4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-11-3-1-10(2-4-11)12-9-13(16-15-12)17-5-7-18-8-6-17/h1-4,9H,5-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXMWCSUROHGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NNC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]propanamide](/img/structure/B2941297.png)


![2-[1-(Cyclohexylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2941305.png)

![2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone](/img/structure/B2941307.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2,6-difluorobenzamide](/img/structure/B2941308.png)
![(Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2941309.png)
![N-(4-chlorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide](/img/structure/B2941310.png)

![2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2941312.png)

